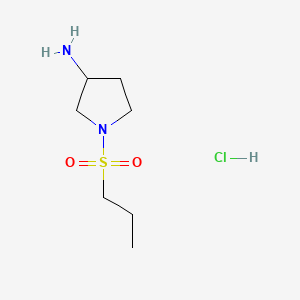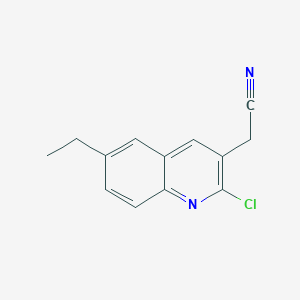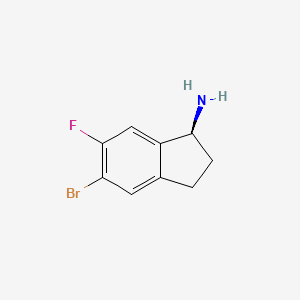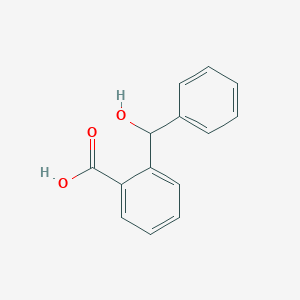
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound that features both pyridine and indolizine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one typically involves the reaction of 2-aminopyridine with suitable indolizine precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with a ketone or aldehyde derivative of indolizine, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or indolizine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for potential anticancer activities due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing antimicrobial efficacy. In cancer research, it may interfere with signaling pathways critical for tumor growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)alkyl/arylamide derivatives: Known for their quorum sensing inhibitory effects.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibiting antifibrotic activities.
N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazide: Demonstrating antimycobacterial activity.
Uniqueness
6-(Pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one stands out due to its dual presence of pyridine and indolizine rings, which confer unique electronic and steric properties. This structural uniqueness enhances its potential for diverse biological activities and makes it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
612065-10-8 |
|---|---|
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
6-(pyridin-2-ylamino)-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C13H13N3O/c17-13-11(15-12-5-1-2-8-14-12)7-6-10-4-3-9-16(10)13/h1-2,5-8H,3-4,9H2,(H,14,15) |
Clé InChI |
QDEBBLKMWGJZLA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)









